molecular formula C18H16N2O2 B15124474 2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine

2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine

Cat. No.: B15124474
M. Wt: 292.3 g/mol
InChI Key: CSCWSLLOBCWATK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is a complex organic compound that combines the properties of 2-Hydroxy-5-methylbenzaldehyde and 2,2’-bipyridine. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with 2,2’-bipyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.

    2-Hydroxy-3-methylbenzaldehyde: Similar but with the methyl group in a different position.

    2-Hydroxy-5-nitrobenzaldehyde: Similar but with a nitro group instead of a methyl group

Uniqueness

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and various industrial applications .

Biological Activity

2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in medicinal chemistry and biological research.

Chemical Structure and Synthesis

The compound consists of a hydroxyl group, a methyl group, and a bipyridine moiety. Its synthesis typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with bipyridine derivatives under controlled conditions. The chemical structure can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may function as:

  • Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their catalytic activity.
  • Receptor Modulator : It may alter receptor activity, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxy-5-methylbenzaldehyde exhibit significant antimicrobial activity. A study showed that modifications in the structure could enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were promising, suggesting potential therapeutic applications in combating antibiotic resistance .

Quorum Sensing Inhibition

Another notable aspect is its role in inhibiting quorum sensing in Pseudomonas aeruginosa. Compounds derived from 2-hydroxy-5-methylbenzaldehyde demonstrated the ability to interfere with LasR and RhlR signaling pathways, which are crucial for bacterial communication and virulence .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that while it exhibits significant biological activity, careful consideration of dosage is necessary to minimize cytotoxic effects .

Case Study 1: Antibacterial Activity

In a study focusing on various benzaldehyde derivatives, it was found that 2-hydroxy-5-methylbenzaldehyde inhibited bacterial growth at lower concentrations compared to other tested compounds. The study highlighted its potential use as a lead compound in developing new antibacterial agents .

Case Study 2: Quorum Sensing Inhibition

A detailed investigation into the quorum-sensing inhibition properties revealed that 2-hydroxy-5-methylbenzaldehyde could reduce biofilm formation in Pseudomonas aeruginosa, showcasing its potential application in treating biofilm-associated infections .

Research Applications

Application Description
Medicinal Chemistry Used as a scaffold for synthesizing new drugs targeting various diseases.
Biological Research Investigated for its role in modulating enzyme activity and bacterial signaling.
Pharmaceuticals Potential development of novel antibacterial agents due to its unique properties.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-hydroxy-5-methylbenzaldehyde;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C8H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-6-2-3-8(10)7(4-6)5-9/h1-8H;2-5,10H,1H3

InChI Key

CSCWSLLOBCWATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=O.C1=CC=NC(=C1)C2=CC=CC=N2

Origin of Product

United States

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